molecular formula C18H18N2O5S B2856823 N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide CAS No. 1428116-10-2

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide

Cat. No. B2856823
CAS RN: 1428116-10-2
M. Wt: 374.41
InChI Key: LTHILNBXNCAKAS-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide, also known as BPAP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BPAP is a non-amphetamine compound that has been shown to have stimulating effects on the central nervous system.

Scientific Research Applications

Novel Synthesis Methods

Research has explored novel and convenient synthesis methods that leverage compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide. One study demonstrated the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides, showcasing its efficiency in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Antiviral Properties

A study on celecoxib derivatives highlighted the synthesis of novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide, demonstrated significant biological activities without causing tissue damage in liver, kidney, colon, and brain, presenting them as potential therapeutic agents (Küçükgüzel et al., 2013).

Facile Synthesis of Benzoxazoles

The facilitation of 2-aminobenzoxazole and 2-aminobenzimidazole derivatives using related compounds as nonhazardous electrophilic cyanating agents has been described. This method emphasizes operational simplicity, shorter reaction times, and straightforward workup, indicating its applicability in synthesizing compounds for further pharmacological evaluation (Kasthuri et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-phenylethenylsulfonylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13(20-26(22,23)10-9-14-5-3-2-4-6-14)18(21)19-15-7-8-16-17(11-15)25-12-24-16/h2-11,13,20H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHILNBXNCAKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide

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